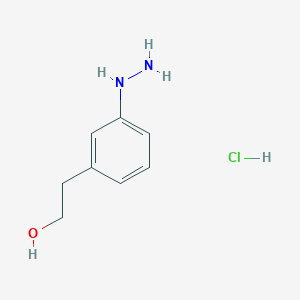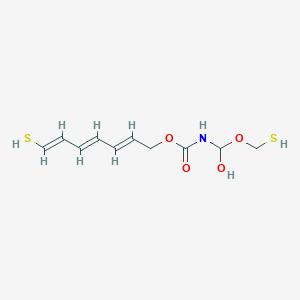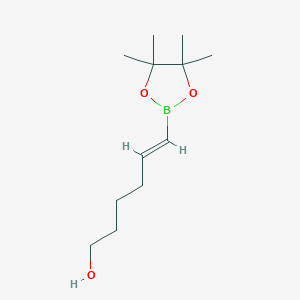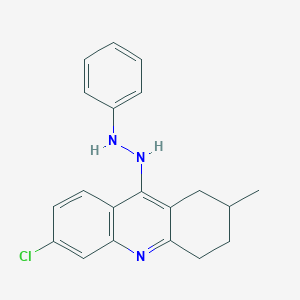
Hydrouracil, 3-octyl-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrouracil, 3-octyl-2-thio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an octyl group at the 3-position and a thio group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrouracil, 3-octyl-2-thio- typically involves the acylation of thiols (thiolation). One common method is the acylation of thiols using thioesters and thioacids. This process can be catalyzed by various reagents, such as Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, which facilitates direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions .
Industrial Production Methods
Industrial production methods for Hydrouracil, 3-octyl-2-thio- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
Hydrouracil, 3-octyl-2-thio- undergoes various types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
科学研究应用
Hydrouracil, 3-octyl-2-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological molecules.
作用机制
The mechanism of action of Hydrouracil, 3-octyl-2-thio- involves its interaction with various molecular targets and pathways. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and other biomolecules .
相似化合物的比较
Hydrouracil, 3-octyl-2-thio- can be compared with other similar compounds, such as:
2-Thiouracil: A derivative of uracil with a thio group at the 2-position, used in the treatment of hyperthyroidism.
6-Methyl-2-thiouracil: Another derivative with a methyl group at the 6-position, known for its antithyroid properties.
1-(Acyl/aroyl)-3-(substituted) thioureas: Compounds with similar structural features and diverse applications in coordination chemistry and pharmaceuticals.
Hydrouracil, 3-octyl-2-thio- is unique due to the presence of the octyl group, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
5540-66-9 |
|---|---|
分子式 |
C12H22N2OS |
分子量 |
242.38 g/mol |
IUPAC 名称 |
3-octyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H22N2OS/c1-2-3-4-5-6-7-10-14-11(15)8-9-13-12(14)16/h2-10H2,1H3,(H,13,16) |
InChI 键 |
DGFDUXTYYUWCOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C(=O)CCNC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)



![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)


![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
